フルペンチキソール二塩酸塩

概要

説明

Emergil, also known as cis-(Z)-Flupentixol dihydrochloride, is a dopamine receptor antagonist. It is primarily used as a neuroleptic agent, which means it is employed in the treatment of psychiatric disorders such as schizophrenia. The compound is known for its ability to modulate dopamine receptors, which play a crucial role in the brain’s reward and pleasure centers .

科学的研究の応用

Emergil has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of dopamine receptor antagonists.

Biology: Researchers use Emergil to study the effects of dopamine modulation on neuronal activity.

Medicine: It is employed in clinical trials to evaluate its efficacy in treating psychiatric disorders.

Industry: Emergil is used in the development of new neuroleptic drugs.

作用機序

エメルジルは、脳内のドパミン受容体、特にD2受容体に結合することによって効果を発揮します。この結合は、気分調節、報酬、快感に関与する神経伝達物質であるドパミンの作用を阻害します。ドパミン活性を調節することで、エメルジルは統合失調症などの精神疾患の症状を軽減するのに役立ちます。 分子標的はドパミン受容体を含み、関与する経路は主にドパミンシグナル伝達に関連するものです .

類似化合物:

フルペンチキソール: 同様の特性を持つ別のドパミン受容体拮抗薬です。

ハロペリドール: 化学構造は異なるが、同様の治療効果を持つ広く使用されている神経遮断薬です。

クロルプロマジン: 広範囲な活性を有する古い抗精神病薬.

独自性: エメルジルは、ドパミン受容体に対する特異的な結合親和性と、有意な副作用を引き起こすことなくドパミン活性を調節する能力において独特です。 これは、精神疾患の治療における貴重な化合物です .

生化学分析

Biochemical Properties

Flupentixol dihydrochloride is an antagonist of both D1 and D2 dopamine receptors . It shows anti-proliferative activity to cancer cells and induces apoptosis . Its antidepressant effects at lower doses may be mediated by functional selectivity and/or preferentially binding to D2 autoreceptors at low doses, resulting in increased postsynaptic activation via higher dopamine levels .

Cellular Effects

Flupentixol dihydrochloride has shown excellent inhibitory effects in various non-small cell lung cancer (NSCLC) cell lines . It exhibits a stronger anticancer effect on A549 and H661 cell lines in a dose- and time-dependent manner . In clinical trials, flupentixol was associated with the risk of cardiovascular disease, cerebrovascular adverse events, stroke, and venous thromboembolism .

Molecular Mechanism

The molecular mechanism of Flupentixol dihydrochloride is predominantly a function of D2 antagonism . It exists in two geometric isomers, the trans(E) and pharmacologically active cis(Z) forms . Flupentixol decanoate, one of the active ingredients found in injectable drug formulations, is produced by esterification of cis(Z)‐flupentixol with decanoic acid .

Temporal Effects in Laboratory Settings

The pharmacokinetic properties of Flupentixol dihydrochloride show that the mean systemic clearance is about 0.29 L/min . The apparent volume of distribution is about 14.1 L/kg . Following administration, the highest levels of flupentixol are found in the lungs, liver, and spleen .

Dosage Effects in Animal Models

Flupentixol’s demonstrated ability to raise dopamine levels in mice and flies lends credibility to the supposition of autoreceptor bias

Metabolic Pathways

Flupentixol dihydrochloride is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . Flupentixol decanoate, the active ingredient in the intramuscular formulation, is hydrolyzed to flupentixol .

Transport and Distribution

Following oral administration, Flupentixol dihydrochloride is 99% bound to plasma proteins . The highest levels of flupentixol are found in the lungs, liver, and spleen . Lower concentrations of the drug are found in the blood and brain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Emergil involves several steps, starting from the basic chemical structure of thioxantheneThe final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of Emergil is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The purity of the final product is ensured through various purification techniques, including crystallization and chromatography .

化学反応の分析

反応の種類: エメルジルは、以下の様ないくつかの種類の化学反応を起こします。

酸化: この化合物は酸化されて様々な代謝産物を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、エメルジルのコア構造を保持していますが、官能基が修飾された様々な代謝産物があります .

4. 科学研究への応用

エメルジルは、科学研究において幅広い用途があります。

化学: ドパミン受容体拮抗薬の研究において参照化合物として使用されます。

生物学: 研究者は、ドパミン調節が神経活動に与える影響を研究するためにエメルジルを使用しています。

医学: 精神疾患の治療における有効性を評価するために、臨床試験で使用されています。

類似化合物との比較

Flupentixol: Another dopamine receptor antagonist with similar properties.

Haloperidol: A widely used neuroleptic agent with a different chemical structure but similar therapeutic effects.

Chlorpromazine: An older antipsychotic drug with a broader spectrum of activity.

Uniqueness: Emergil is unique in its specific binding affinity for dopamine receptors and its ability to modulate dopamine activity without causing significant side effects. This makes it a valuable compound in the treatment of psychiatric disorders .

特性

Key on ui mechanism of action |

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. |

|---|---|

CAS番号 |

51529-01-2 |

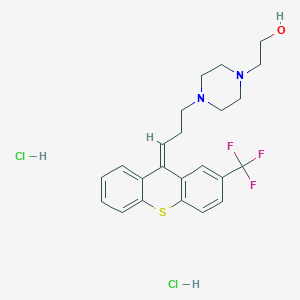

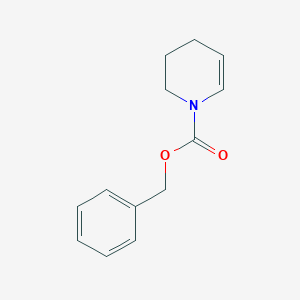

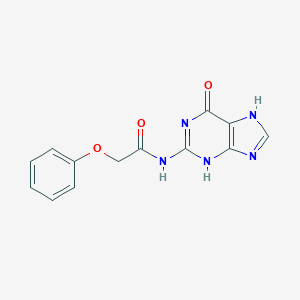

分子式 |

C23H25F3N2OS |

分子量 |

434.5 g/mol |

IUPAC名 |

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5- |

InChIキー |

NJMYODHXAKYRHW-DVZOWYKESA-N |

SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |

異性体SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

正規SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

外観 |

Assay:≥95%A crystalline solid |

melting_point |

233-234 |

Key on ui other cas no. |

51529-01-2 2413-38-9 |

ピクトグラム |

Irritant |

溶解性 |

60.1 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

4-[3-[(3Z)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Hydrochloride; α-Flupenthixol Hydrochloride; cis-Flupentixol Hydrochloride; Emergil; Fluanxol; Siplarol; Metamin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)